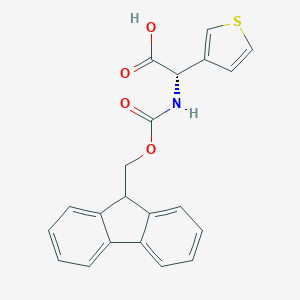

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation .

Mode of Action

The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group without affecting other parts of the molecule . Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond . This process is repeated multiple times to create a peptide chain of the desired length .

Pharmacokinetics

It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments .

Result of Action

The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes .

Action Environment

The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation . Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a fluorenyl group , which is a polycyclic aromatic hydrocarbon known for its ability to interact with biological membranes, enhancing cellular uptake. The methoxycarbonyl and thiophenyl substituents contribute to its chemical properties, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The fluorenyl moiety enhances the interaction with cellular targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

2. Anticancer Activity

Compounds related to this compound have shown promise in cancer therapy. They may modulate signaling pathways critical for tumor growth, such as those involving apoptosis and cell cycle regulation. Notably, fluorenone derivatives have been reported to possess antiproliferative activity against various cancer cell lines .

3. Antimicrobial Effects

The presence of the fluorenyl group has been linked to antimicrobial activity. Studies suggest that structural modifications can enhance the efficacy of these compounds against bacterial strains, making them potential candidates for developing new antibiotics.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory responses.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis, by interacting with specific receptors or enzymes within these pathways .

Case Studies

- In Vitro Studies : A study evaluating the anti-inflammatory effects of similar fluorenyl compounds demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that this compound could similarly modulate inflammatory responses .

- Anticancer Evaluation : In research involving cell lines derived from breast cancer, fluorenone derivatives showed IC50 values indicating effective cytotoxicity at micromolar concentrations. The introduction of specific functional groups was found to enhance this activity significantly .

- Antimicrobial Testing : Preliminary assays indicated that compounds structurally related to this compound displayed notable antimicrobial activity against Gram-positive bacteria, highlighting their potential as novel therapeutic agents.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-(Fluorenyl-Methoxycarbonyl-Amino-Thiophen-Acetic Acid) | Fluorenyl group, methoxycarbonyl | Anti-inflammatory, anticancer |

| 9-Fluorenone | Polycyclic aromatic | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJSFSUCQXAJC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590423 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-09-6 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.